molecular formula C14H24N4O3 B6618049 tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate CAS No. 1803599-78-1

tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate

Cat. No.: B6618049
CAS No.: 1803599-78-1
M. Wt: 296.37 g/mol
InChI Key: WPXPWBJQWHIUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate (CAS: 1695493-35-6) is a piperidine-based derivative featuring a 1,2,4-oxadiazole ring substituted with a dimethylamino group. Its molecular formula is C₁₄H₂₈N₄O₃, with a molecular weight of 296.37 g/mol (corrected from , which initially lists 272.39 g/mol but likely contains a typographical error). This compound is primarily utilized in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of bioactive molecules targeting enzymes or receptors. The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic processes, while the 1,2,4-oxadiazole moiety contributes to hydrogen bonding and π-stacking interactions in biological systems.

Properties

IUPAC Name

tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3/c1-14(2,3)20-13(19)18-8-6-7-10(9-18)11-15-12(16-21-11)17(4)5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXPWBJQWHIUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NO2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group. The dimethylamino-oxadiazole moiety is then introduced through a series of reactions involving nitration, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced.

Scientific Research Applications

Tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino-oxadiazole moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and solubility, affecting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.

Substituent Variations on the 1,2,4-Oxadiazole Ring

Key Compounds :

tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate (Target Compound) Substituent: Dimethylamino (-N(CH₃)₂) Molecular Weight: 296.37 g/mol CAS: 1695493-35-6.

tert-butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

  • Substituent: Methyl (-CH₃)
  • Molecular Formula: C₁₃H₂₁N₃O₃
  • Molecular Weight: 267.33 g/mol
  • CAS: 1243306-92-4.

(S)-tert-butyl 2-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)-piperidine-1-carboxylate (4k)

  • Substituent: 4-Octylphenyl (-C₆H₄-C₈H₁₇)
  • Yield: 77%
  • Physical State: Colorless oil.
Analysis :
  • Electronic Effects: The dimethylamino group in the target compound is strongly electron-donating, enhancing the oxadiazole ring’s electron density. This may improve solubility in polar solvents compared to the methyl or hydrophobic 4-octylphenyl groups. The 4-octylphenyl substituent in 4k introduces significant hydrophobicity, likely reducing aqueous solubility but improving membrane permeability.

Variations in the Cyclic Amine Core

Key Compounds :

(R)-tert-butyl 2-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)-pyrrolidine-1-carboxylate (4h)

  • Core: Pyrrolidine (5-membered ring)
  • Yield: 73%
  • Physical State: Yellow oil.

(S)-tert-butyl 2-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)-azetidine-1-carboxylate (4j)

  • Core: Azetidine (4-membered ring)
  • Yield: 73%
  • Physical State: Yellow oil.
Analysis :
  • Azetidine’s strained 4-membered ring may limit synthetic yields or stability but could confer unique pharmacodynamic properties.

Research Implications

  • Biological Activity: The dimethylamino group in the target compound may enhance interactions with negatively charged residues in enzyme active sites, whereas hydrophobic groups (e.g., 4-octylphenyl) could improve blood-brain barrier penetration.
  • Drug Design : Piperidine cores are prevalent in CNS-targeting drugs due to their balance of rigidity and flexibility, making the target compound a promising scaffold for neuropharmacological agents.

Biological Activity

The compound tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate (CAS Number: 1803599-78-1) is a synthetic organic molecule notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structure

The chemical structure of this compound is characterized by the presence of several functional groups:

  • tert-butyl group
  • dimethylamino group
  • oxadiazole ring
  • piperidine backbone

Molecular Formula and Weight

  • Molecular Formula : C₁₄H₂₄N₄O₃
  • Molecular Weight : 296.37 g/mol

Physical Properties

The biological activity of this compound appears to involve its interaction with various molecular targets within cells. The oxadiazole moiety is known for its ability to engage with biological macromolecules, potentially modulating enzymatic activities or receptor functions.

Antimicrobial Activity

Research indicates that compounds with oxadiazole rings often exhibit antimicrobial properties. Tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine derivatives have been explored for their potential to inhibit bacterial growth and may serve as leads for the development of new antibiotics.

Anticancer Potential

Preliminary studies suggest that this compound could possess anticancer activity. The mechanism may involve inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines.

Case Studies and Research Findings

StudyFindings
In Vitro Anticancer Activity A study demonstrated that oxadiazole derivatives induced apoptosis in HeLa cells via both extrinsic and intrinsic pathways, suggesting similar potential for tert-butyl derivatives .
Antimicrobial Evaluation Compounds with oxadiazole structures have shown significant inhibitory effects against Gram-positive and Gram-negative bacteria in laboratory settings.
Biochemical Probing Investigated as biochemical probes to understand enzyme interactions; showed potential in modulating enzyme activities related to metabolic pathways.

Drug Development

The unique structure of this compound makes it a candidate for further development as a therapeutic agent. Its potential applications include:

  • Antimicrobial agents : Targeting resistant bacterial strains.
  • Anticancer drugs : Developing novel treatments based on its apoptotic mechanisms.

Future Research Directions

Further studies are necessary to elucidate the detailed mechanisms of action and optimize the compound's efficacy and safety profiles. Research should focus on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity.
  • In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
  • Clinical Trials : Assessing therapeutic efficacy in human subjects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.